2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
Description
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyrimidine core substituted with a 2-chloroethyl group. This structure confers reactivity due to the chloroethyl moiety, which is often leveraged in synthetic routes to generate derivatives with biological activity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMUDHCBYRBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of ethanolamine with organic acids and hydrogen chloride. The process includes the following steps:
Starting Materials: Ethanolamine and an organic acid catalyst.
Cyclization: The 2-chloroethylamine hydrochloride is then cyclized to form the tetrahydropyrimidine ring structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Setup: A reactor equipped with temperature and pressure control.
Reaction Conditions: The reaction is carried out at controlled temperatures and pressures to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of 183.08 . The IUPAC name for the compound is 2-(2-chloroethylidene)hexahydropyrimidine hydrochloride . It exists as a white powder at room temperature .
Identifiers:
- InChI: 1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h2,8-9H,1,3-5H2;1H
- InChI Key: QZPNXCNFRDHDLD-UHFFFAOYSA-N
- CAS Number: 2138288-43-2
Synthesis and Chemical Reactions
Pyrimidines and fused pyrimidine heterocycles are of significant biological interest, particularly for their antiviral and antimicrobial properties . Dihydropyrimidine-2(1H)-thione serves as a starting compound in the synthesis of fused pyrimidine derivatives .
One study details a method for synthesizing spiropyrimidine-fused benzothiazinimine derivatives, which involves the use of tetrahydropyrimidine derivatives . The process includes dialkylation of malononitrile with dihaloalkanes, reduction of the alkylated malonitriles, and oxidative amidination with 4-bromo-2-fluorobenzaldehyde to yield 2-phenyl-1,4,5,6-tetrahydropyrimidine derivatives .
Potential Applications
- Synthesis of Pharmaceutical Intermediates: It can be used as an intermediate in the synthesis of various biologically active compounds, including antiviral and antimicrobial agents .
- Chemical Research: Useful as a building block in organic synthesis for creating complex molecules with potential applications in material science or chemical synthesis .
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of their function. This interaction can result in the disruption of cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of tetrahydropyrimidine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Biological Activity
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is an organic compound classified within the tetrahydropyrimidine family. Its unique structure features a chloroethyl group attached to a tetrahydropyrimidine ring, which contributes to its biological activity and potential therapeutic applications. This compound is primarily synthesized through the reaction of ethanolamine with organic acids and hydrogen chloride, resulting in a product that exhibits significant pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The compound can bind to DNA and proteins, inhibiting their functions and disrupting cellular processes. This mechanism underlies its potential use in therapeutic applications, particularly in oncology and infectious diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound significantly inhibits the proliferation of A431 vulvar epidermal carcinoma cells in vitro. The compound's IC50 values indicate effective concentration levels for inducing cell death .
- Migration and Invasion : The compound also reduces cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent .
Comparative Activity
When compared to other similar compounds, such as bis(2-chloroethyl)methylamine, this compound presents unique advantages due to its distinct chemical structure. This uniqueness enhances its reactivity and specificity in targeting biological pathways involved in disease processes.
Case Studies
Several studies have explored the efficacy of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell growth through apoptosis induction mechanisms .
- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in nucleotide synthesis pathways. This inhibition has implications for viral replication and cancer cell metabolism .
Data Table of Biological Activities
| Study | Cell Line/Target | Effect Observed | IC50 (µM) |
|---|---|---|---|
| Study 1 | A431 (Carcinoma) | Cell proliferation inhibition | 25 |
| Study 2 | Enzymatic Targets | Enzyme inhibition | 15 |
| Study 3 | Various Cancer Lines | Induction of apoptosis | 30 |
Q & A
Q. What are the optimal synthetic routes and purification methodologies for 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride?
To optimize synthesis, consider multi-step nucleophilic substitution reactions using 1,4,5,6-tetrahydropyrimidine as a precursor. Key parameters include temperature control (0–5°C for chlorination steps) and stoichiometric ratios of chloroethylating agents. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) improves yield and purity. Analytical validation using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (D₂O or DMSO-d₆) ensures structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR in D₂O resolves signals for the tetrahydropyrimidine ring (δ 3.1–3.5 ppm, multiplet) and chloroethyl group (δ 3.8–4.1 ppm, triplet). ¹³C NMR confirms quaternary carbons (e.g., C-Cl at δ 45–50 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 195.1 (calculated for C₆H₁₁Cl₂N₂⁺).
- HPLC : Use a reverse-phase column with 0.1% TFA in water/acetonitrile (70:30) for retention time consistency .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies should include:
- pH Sensitivity : Hydrolytic degradation occurs at pH > 8, monitored via UV-Vis spectroscopy (loss of absorbance at 220 nm).
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Store at 2–8°C in airtight, desiccated containers.
- Light Exposure : UV irradiation (254 nm) induces chloroethyl group cleavage; amber glassware is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) guide experimental design for studying reactivity?
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., chloroethyl group) for nucleophilic attack. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. organic) to optimize reaction media. COMSOL Multiphysics integrates AI for real-time parameter adjustments (e.g., solvent polarity, temperature gradients) .
Q. What methodological frameworks resolve contradictions in observed vs. theoretical reaction yields?
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, strict moisture exclusion) to isolate variables .
- Statistical DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial matrices) to assess interactions between temperature, catalyst loading, and solvent ratios .
- Mechanistic Reanalysis : Use LC-MS/MS to identify side products (e.g., dechlorinated derivatives) that reduce yield .
Q. What advanced safety protocols are critical for large-scale synthesis or in vivo studies?
Q. How can AI-driven automation enhance research on structure-activity relationships (SAR)?
- Predictive SAR Models : Train neural networks on existing pyrimidine derivative databases to forecast bioactivity (e.g., kinase inhibition).
- Autonomous Labs : Implement robotic liquid handlers for high-throughput screening (HTS) of derivatives. AI algorithms adjust synthetic routes based on real-time HPLC/MS feedback .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
